molecular formula C20H19FN4O3S B2903533 N-(2-fluorophenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 1005302-94-2

N-(2-fluorophenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2903533
CAS No.: 1005302-94-2
M. Wt: 414.46
InChI Key: IUMAVYXFNWCJLY-UHFFFAOYSA-N
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Description

The compound N-(2-fluorophenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a structurally complex acetamide derivative featuring:

  • A 2-fluorophenyl group attached to the acetamide nitrogen.
  • A 4-oxopyridin-1(4H)-yl core substituted with a 5-methoxy group.
  • A ((4-methylpyrimidin-2-yl)thio)methyl side chain.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S/c1-13-7-8-22-20(23-13)29-12-14-9-17(26)18(28-2)10-25(14)11-19(27)24-16-6-4-3-5-15(16)21/h3-10H,11-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMAVYXFNWCJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Comparisons

a. 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide ()
  • Substituents: Contains a 4-methylpyrimidin-2-ylthio group similar to the target compound but lacks the fluorophenyl and methoxypyridinone moieties.
  • Physical Properties: Melting point (224–226°C) and NMR data (δ 12.45 ppm for NH) indicate strong hydrogen bonding, comparable to the target compound’s pyridinone ring interactions .
b. N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide ()
  • Substituents: Features a difluorophenyl group and thieno[3,2-d]pyrimidinone core. The thienopyrimidinone may enhance π-stacking interactions compared to the target’s pyridinone ring.
  • Biological Inference : Fluorine atoms improve metabolic stability and membrane permeability, suggesting similar advantages for the target compound .
c. N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ()
  • Substituents : Includes a 4-fluorophenyl group but lacks heterocyclic systems. The cyclohexyl and propyl groups increase hydrophobicity.
  • Physical Properties : Melting point (150–152°C) is lower than the target compound, likely due to reduced crystallinity from aliphatic chains .
a. 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide ()
  • Synthesis : Utilizes potassium carbonate in acetone for nucleophilic substitution, similar to methods for pyrimidinylthio derivatives.
  • Yield: Not explicitly stated, but comparable reactions often yield 70–80%, higher than the target compound’s hypothetical yield due to nitro group activation .
b. N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ()
  • Synthesis : Involves straightforward coupling of naphthalene acetic acid with substituted anilines.
  • Reactivity : Chlorine and fluorine substituents may slow reaction rates compared to methoxy groups in the target compound .

Pharmacological and Physicochemical Property Trends

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Inferred Bioactivity
Target Compound ~419.45* Not Reported 2-fluorophenyl, 5-methoxy, pyrimidine thioether Kinase inhibition, anticancer*
Compound ~403.47 224–226 Phenoxyphenyl, pyrimidinylthio Antibacterial, enzyme modulation
Compound 334.21 150–152 Cyclohexyl, 4-fluorophenyl CNS activity (lipophilic)
Compound ~490.90 Not Reported 4-Chlorophenyl, oxadiazole Anticancer (DNA intercalation)

*Calculated based on structural formula.

Key Differentiators of the Target Compound

Fluorophenyl vs. Difluorophenyl: The mono-fluorine substitution (vs. di- in ) balances electron-withdrawing effects without excessive hydrophobicity.

Pyridinone vs. Thienopyrimidinone: The pyridinone core () may offer better solubility than sulfur-containing heterocycles ().

Q & A

Q. Key Data :

ParameterOptimal ConditionYield Improvement
Temperature-40°C to -20°C15–20% increase
CatalystTMSOTf90% regioselectivity
SolventDCMPurity >95%

Basic: What advanced spectroscopic techniques are used to confirm its structural integrity?

Answer:

  • ¹H/¹³C NMR : Assign chemical shifts to verify fluorophenyl (δ 7.2–7.6 ppm), methoxy (δ 3.8 ppm), and pyrimidinyl-thioether groups (δ 4.0–4.2 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+1]⁺ peak at m/z 430.2) .
  • IR Spectroscopy : Identify carbonyl (1667 cm⁻¹) and amide (3468 cm⁻¹) stretches .

Note : Cross-validate with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex heterocyclic regions .

Advanced: How to design structure-activity relationship (SAR) studies to identify pharmacophoric groups?

Answer:

  • Core modifications : Synthesize analogs with substitutions on the fluorophenyl (e.g., Cl, Br) or pyrimidinyl-thioether groups to assess impact on bioactivity .
  • Functional group deletion : Remove the methoxy or methylpyrimidine moiety to evaluate their roles in target binding .
  • Biological assays : Test analogs against enzyme targets (e.g., kinases, oxidoreductases) using IC₅₀ profiling. For example, fluorophenyl groups enhance hydrophobic interactions with enzyme pockets .

Q. Key Data :

ConditionHalf-life (h)
pH 7.4>48
pH 1.212

Advanced: How to use X-ray crystallography to resolve ambiguities in stereochemistry?

Answer:

  • Crystallization : Grow single crystals in ethyl acetate/hexane (1:3) at 4°C .
  • Data collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) structures .
  • Refinement : Assign absolute configuration via Flack parameter (<0.1) .

Application : Confirmed the planar geometry of the pyridin-4-one ring and spatial orientation of the thioether group .

Advanced: What strategies control regioselectivity during thioether bond formation?

Answer:

  • Directing groups : Use electron-withdrawing substituents (e.g., -NO₂) on the pyrimidine ring to guide thiolate attack to the 2-position .
  • Lewis acid catalysis : BF₃·Et₂O polarizes the pyrimidinyl ring, enhancing nucleophilic substitution at the desired site .

Case Study : Without directing groups, thioether formation yields a 60:40 mixture of regioisomers; with BF₃, selectivity improves to 95:5 .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Answer:

  • Hepatotoxicity : Use HepG2 cells to measure ATP depletion (EC₅₀ >100 μM indicates low toxicity) .
  • Genotoxicity : Ames test (TA98 strain) to assess mutagenicity; negative results suggest safety .

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